4-Pentynyl Methanethiosulfonate

描述

准备方法

Synthetic Routes and Reaction Conditions: 4-Pentynyl Methanethiosulfonate can be synthesized through the reaction of 4-pentyn-1-ol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at low temperatures to prevent side reactions and to ensure high yield .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as distillation or recrystallization to achieve the desired purity .

化学反应分析

Types of Reactions: 4-Pentynyl Methanethiosulfonate undergoes several types of chemical reactions, including:

Substitution Reactions: Reacts with thiols to form mixed disulfides.

Oxidation and Reduction Reactions: Can be involved in redox reactions, although specific conditions and reagents may vary.

Common Reagents and Conditions:

Major Products:

Mixed Disulfides: Formed when reacting with thiols.

科学研究应用

Bioconjugation Techniques

One of the primary applications of 4-Pentynyl Methanethiosulfonate is in bioconjugation. It serves as a thiol-reactive crosslinker that can modify proteins and peptides. This property is particularly useful in:

- Labeling Proteins : The compound can be used to attach fluorescent labels or other reporter groups to proteins, aiding in tracking and visualization during assays.

- Creating Protein-Drug Conjugates : By linking therapeutic agents to antibodies or other proteins, it enhances targeted drug delivery systems.

Study of Protein Interactions

This compound is employed in studying protein-protein interactions through:

- Affinity Purification : By modifying target proteins, researchers can isolate them from complex mixtures, allowing for detailed analysis of their interactions.

- Mass Spectrometry : The compound facilitates the identification of binding partners in proteomics studies by stabilizing transient interactions.

Anticancer Research

Recent studies have indicated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. This compound shows promise in:

- Targeted Therapy Development : By conjugating with anticancer drugs, it may improve the efficacy and selectivity of treatments against tumor cells.

- Mechanistic Studies : Researchers utilize this compound to explore the mechanisms of action of anticancer agents at the molecular level.

Data Tables

| Application Area | Description | Key Benefits |

|---|---|---|

| Bioconjugation | Modification of proteins for labeling and drug delivery | Enhanced specificity |

| Protein Interaction Study | Isolation and analysis of protein interactions | Improved understanding |

| Anticancer Research | Development of targeted therapies and mechanistic studies | Potential for higher efficacy |

Case Study 1: Bioconjugation in Drug Delivery

A study demonstrated the successful use of this compound to create a conjugate between an anticancer drug and a monoclonal antibody. The conjugate showed improved targeting to cancer cells while reducing systemic toxicity compared to free drug administration. This approach highlighted the potential for enhanced therapeutic outcomes in cancer treatment.

Case Study 2: Protein Interaction Analysis

In another research project, scientists used this compound to label specific proteins involved in signaling pathways. The labeled proteins were subjected to mass spectrometry analysis, revealing novel interaction partners that play critical roles in cellular responses to stress. This study underscores the utility of this compound in elucidating complex biological networks.

作用机制

The primary mechanism of action for 4-Pentynyl Methanethiosulfonate involves its reactivity with thiol groups in proteins and peptides. This reactivity allows it to form mixed disulfides, thereby modifying the structure and function of the target molecules . The compound can be used to probe the structures of various receptor channels and enzymes, such as the acetylcholine receptor channel and lactose permease .

相似化合物的比较

- Methanesulfonothioic Acid S-4-Pentyn-1-yl Ester

- Other Methanethiosulfonates

Comparison: 4-Pentynyl Methanethiosulfonate is unique due to its alkyne functional group, which provides additional reactivity and versatility in chemical modifications compared to other methanethiosulfonates . This uniqueness makes it particularly valuable in research applications where specific and rapid thiol reactivity is required .

生物活性

4-Pentynyl Methanethiosulfonate (4-PMS) is a compound that has garnered attention for its potential biological activities, particularly in the fields of biochemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, applications in research, and relevant case studies.

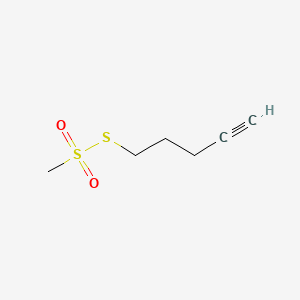

Chemical Structure and Properties

4-PMS is characterized by a methanethiosulfonate functional group attached to a pentynyl chain. This structure enables it to interact with various biological targets, particularly proteins containing reactive thiol groups.

The primary mechanism of action for 4-PMS involves its ability to form covalent bonds with thiol groups in proteins. This reactivity allows it to inhibit specific enzymes or alter protein functions. For instance, studies have shown that compounds with methanethiosulfonate groups can irreversibly inhibit acetylcholinesterase (AChE) in certain insects without affecting human AChE, highlighting its potential as an insecticide targeting pests while minimizing toxicity to mammals .

Antimicrobial Activity

4-PMS has demonstrated significant antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial strains and fungi. For example, volatile organic compounds (VOCs) derived from similar sulfur-containing compounds have shown efficacy against pathogens like Bacillus and Candida, suggesting that 4-PMS may possess comparable bioactivity .

Insecticidal Properties

The compound has been noted for its insecticidal potential, particularly against agricultural pests. In a study focusing on its interaction with AChE from aphids, 4-PMS was found to irreversibly inhibit enzyme activity, leading to pest mortality at concentrations as low as 6.0 mM . This specificity for insect enzymes presents opportunities for developing selective insecticides.

Case Studies

-

Inhibition of Acetylcholinesterase :

- Objective : To evaluate the inhibitory effects of 4-PMS on AChE.

- Method : In vitro assays were conducted using AChE extracted from Schizaphis graminum.

- Results : The compound inhibited 99% of AChE activity at a concentration of 6.0 mM without affecting human AChE, indicating potential for selective pest control .

-

Antimicrobial Efficacy :

- Objective : To assess the antimicrobial activity of 4-PMS against various pathogens.

- Method : Disc diffusion and broth microdilution methods were employed.

- Results : Significant inhibition zones were observed against Pseudomonas and Candida, with minimum inhibitory concentrations (MICs) indicating strong antimicrobial properties .

Data Table: Summary of Biological Activities

属性

IUPAC Name |

5-methylsulfonylsulfanylpent-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2S2/c1-3-4-5-6-9-10(2,7)8/h1H,4-6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUPLOPYAUOHGCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)SCCCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80652667 | |

| Record name | S-Pent-4-yn-1-yl methanesulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076199-31-9 | |

| Record name | S-Pent-4-yn-1-yl methanesulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。